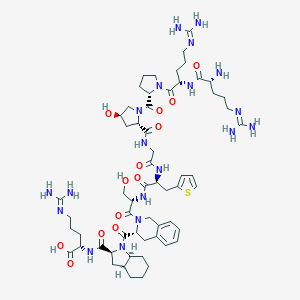

Icatibant

描述

属性

IUPAC Name |

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURWXBZNHXJZBE-SKXRKSCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N19O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138614-30-9 (acetate) | |

| Record name | Icatibant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20903963 | |

| Record name | Icatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130308-48-4 | |

| Record name | Icatibant [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icatibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06196 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Icatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20903963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICATIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PG89G35Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Icatibant: A Technical Guide to a Selective Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icatibant is a synthetic decapeptide that acts as a potent and selective competitive antagonist of the bradykinin B2 receptor.[1][2] It is a crucial therapeutic agent for the treatment of acute attacks of hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[3][4] This is due to the overproduction of bradykinin, a potent vasodilator that mediates its effects through the B2 receptor.[2][5] By blocking this interaction, this compound effectively mitigates the increases in vascular permeability, vasodilation, and subsequent edema and pain associated with HAE attacks.[1][6] This technical guide provides an in-depth overview of this compound's mechanism of action, the associated signaling pathways, its pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a structural analog of bradykinin, containing five non-proteinogenic amino acids that confer resistance to degradation by metabolic enzymes like angiotensin-converting enzyme (ACE).[5][7] It functions as a competitive antagonist at the bradykinin B2 receptor, exhibiting an affinity for the receptor that is similar to or slightly higher than that of endogenous bradykinin.[5][8] By binding to the B2 receptor, this compound prevents bradykinin from activating the receptor, thereby blocking the downstream signaling cascade responsible for the pathophysiological effects in HAE.[2][6] Its selectivity for the B2 receptor is significantly higher than for the B1 receptor, minimizing off-target effects.[9]

Bradykinin B2 Receptor Signaling Pathway

The bradykinin B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 and Gi proteins.[10][11] The activation of this receptor by bradykinin initiates a complex signaling cascade that is competitively inhibited by this compound.

Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The elevation in both DAG and intracellular Ca²⁺ levels synergistically activates protein kinase C (PKC).[12] PKC, in turn, can activate downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, ultimately leading to the physiological responses of vasodilation, increased vascular permeability, and the sensation of pain.[9][12]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize key quantitative parameters.

Table 1: In Vitro Receptor Binding and Functional Potency

| Parameter | Species/System | Value (nM) | Reference(s) |

| Ki (Binding Affinity) | Human cloned B2R | 0.41 - 0.798 | [8][13] |

| Human B2R (CHO cells) | 0.60 | [14] | |

| IC50 (Inhibition) | Bradykinin B2 Receptor | 1.07 | [13][15] |

| Kb (Antagonist Constant) | Human B2R (Calcium Mobilization) | 2.81 | [14] |

| pA2 (Antagonist Potency) | Human Umbilical Vein | 8.06 (8.71 nM) | [14] |

Table 2: Human Pharmacokinetic Parameters (30 mg Subcutaneous Dose)

| Parameter | Value | Reference(s) |

| Bioavailability (F) | ~97% | [1][5] |

| Tmax (Time to Peak Concentration) | ~0.75 hours | [5][16] |

| Cmax (Peak Plasma Concentration) | 974 ± 280 ng/mL | [5][16] |

| AUC (Total Exposure) | 2165 ± 568 ng∙hr/mL | [5] |

| t1/2 (Elimination Half-life) | 1.4 ± 0.4 hours | [5][17] |

| Vss (Volume of Distribution) | 29.0 ± 8.7 L | [5] |

| CL/F (Apparent Clearance) | 245 ± 58 mL/min | [5] |

Detailed Experimental Protocols

The following are representative protocols for the in vitro and analytical characterization of this compound, synthesized from established methodologies.

Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human bradykinin B2 receptor.

-

Objective: To quantify the competitive binding of this compound against a radiolabeled ligand at the human B2 receptor.

-

Materials:

-

Cell Membranes: Membranes from CHO-K1 cells stably expressing the recombinant human bradykinin B2 receptor.

-

Radioligand: [³H]-Bradykinin (specific activity ~80-100 Ci/mmol).

-

Assay Buffer: 25 mM HEPES, 1 mM CaCl₂, 10 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: Unlabeled bradykinin (1 µM final concentration).

-

96-well microplates and glass fiber filters (GF/C).

-

Scintillation counter and scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled bradykinin (for non-specific binding), or 50 µL of the this compound dilution.

-

Add 50 µL of [³H]-Bradykinin to all wells (final concentration ~0.1-0.5 nM).

-

Add 150 µL of the cell membrane preparation (5-20 µg protein/well) to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid vacuum filtration through a PEI-presoaked GF/C filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Intracellular Calcium Mobilization Assay

This protocol outlines a functional assay to measure this compound's ability to antagonize bradykinin-induced calcium release.

-

Objective: To determine the functional potency (IC50 or Kb) of this compound by measuring its inhibition of agonist-stimulated intracellular calcium flux.

-

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human bradykinin B2 receptor.

-

Assay Plates: 96- or 384-well black, clear-bottom microplates.

-

Calcium-sensitive Dye: Fluo-4 AM or similar.

-

Dye Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

-

Agonist: Bradykinin.

-

Antagonist: this compound.

-

Fluorescence Plate Reader (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Cell Plating: Seed the cells into the assay plates at a density of 25,000-50,000 cells/well and incubate overnight.

-

Dye Loading: Aspirate the culture medium and add 100 µL of Dye Loading Buffer containing Fluo-4 AM (2-5 µM). Incubate for 60 minutes at 37°C.

-

Compound Pre-incubation: After the loading incubation, wash the cells gently with Assay Buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation & Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for 10-20 seconds.

-

Inject a solution of bradykinin (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.

-

Immediately begin measuring the fluorescence intensity every 1-2 seconds for 90-120 seconds to capture the calcium transient.

-

-

Data Analysis:

-

The response is measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of this compound.

-

Determine the IC50 of this compound from the resulting inhibition curve using non-linear regression.

-

The antagonist constant (Kb) can be calculated using the Schild regression analysis if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

-

Visualized Workflows

In Vitro Characterization Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a B2 receptor antagonist like this compound.

Peptide Drug Discovery and Development Pipeline

This diagram provides a high-level overview of the drug discovery and development process for a peptide-based therapeutic such as this compound.

Conclusion

This compound serves as a prime example of successful rational drug design, targeting a well-defined pathological mechanism. Its high selectivity and potent antagonism of the bradykinin B2 receptor, combined with a favorable pharmacokinetic profile for acute use, have established it as a cornerstone therapy for HAE. The data and protocols presented in this guide offer a comprehensive technical resource for researchers in the fields of pharmacology, drug discovery, and clinical science who are investigating the kallikrein-kinin system and related therapeutics.

References

- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 2. Peptide Drugs: Discovery and Development Explained [amsbiopharma.com]

- 3. Activation of sphingosine kinase by the bradykinin B2 receptor and its implication in regulation of the ERK/MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 6. glpbio.com [glpbio.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 9. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. innoprot.com [innoprot.com]

- 12. researchgate.net [researchgate.net]

- 13. A Robust Bioassay of the Human Bradykinin B2 Receptor That Extends Molecular and Cellular Studies: The Isolated Umbilical Vein [mdpi.com]

- 14. Flow cytometric analysis of internal calcium mobilization via a B2-bradykinin receptor on a subclone of PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand binding characterization of the bradykinin B(2) receptor in the rabbit and pig ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Assay: DRUGMATRIX: Bradykinin B2 radioligand binding (ligand: [3H] Bradykinin) (CHEMBL1909100) - ChEMBL [ebi.ac.uk]

The Pathophysiology of Hereditary Angioedema and the Therapeutic Role of Icatibant: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling (angioedema) of the skin, mucous membranes, and internal organs. The underlying pathophysiology of HAE is primarily attributed to a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system. This deficiency leads to the uncontrolled activation of the kallikrein-kinin cascade, resulting in the excessive production of bradykinin, a potent vasodilator and mediator of increased vascular permeability. Icatibant, a synthetic decapeptide, functions as a selective and competitive antagonist of the bradykinin B2 receptor, offering a targeted therapeutic approach for the symptomatic treatment of acute HAE attacks. This technical guide provides a comprehensive overview of the pathophysiology of HAE, the mechanism of action of this compound, detailed experimental protocols for its investigation, and a summary of its clinical efficacy and pharmacokinetic profile.

The Pathophysiology of Hereditary Angioedema

Hereditary Angioedema is an autosomal dominant disorder, meaning a single copy of the mutated gene is sufficient to cause the condition, and an affected individual has a 50% chance of passing the disorder to their offspring.[1] The majority of HAE cases are caused by mutations in the SERPING1 gene, which encodes for the C1 esterase inhibitor.[2] This leads to two primary types of HAE:

-

Type I HAE: Characterized by low antigenic and functional levels of C1-INH, accounting for approximately 85% of cases.

-

Type II HAE: Involves normal or elevated antigenic levels of C1-INH, but the protein is dysfunctional. This type represents about 15% of cases.

A third, rarer type, HAE with normal C1-INH (formerly Type III), has been identified, with some cases linked to mutations in other genes such as Factor XII.[2]

The central mechanism of angioedema in HAE is the dysregulation of the kallikrein-kinin system . C1-INH is a crucial inhibitor of several proteases, including plasma kallikrein and coagulation factor XIIa.[1] In the absence of functional C1-INH, activated factor XII (factor XIIa) excessively converts prekallikrein to kallikrein.[1] Kallikrein then cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[1] This process is amplified through a positive feedback loop where kallikrein can further activate factor XII.[1]

Bradykinin is the primary mediator of the clinical symptoms of HAE.[3] It binds to the bradykinin B2 receptor on endothelial cells, triggering a signaling cascade that leads to increased vascular permeability, vasodilation, and the contraction of smooth muscle cells.[4][5] The subsequent leakage of fluid from the blood vessels into the surrounding tissues results in the characteristic localized swelling, inflammation, and pain associated with an HAE attack.[1][6]

This compound: A Targeted Bradykinin B2 Receptor Antagonist

This compound is a synthetic peptidomimetic consisting of ten amino acids, with five of these being non-proteinogenic.[6][7] It is a potent and selective competitive antagonist of the bradykinin B2 receptor, with an affinity similar to that of bradykinin itself.[6][7]

Mechanism of Action

This compound's therapeutic effect lies in its ability to block the binding of excess bradykinin to the bradykinin B2 receptor.[4][8] By occupying the receptor binding site, this compound prevents the downstream signaling that leads to vasodilation and increased vascular permeability.[6] This direct inhibition of the final step in the pathophysiological cascade effectively mitigates the symptoms of an acute HAE attack.[7][9]

Data Presentation

| Parameter | Value | Reference |

| Absolute Bioavailability | ~97% | [8][10] |

| Time to Maximum Concentration (Tmax) | ~30 minutes | [10] |

| Maximum Plasma Concentration (Cmax) | 974 ± 280 ng/mL | [8] |

| Area Under the Curve (AUC) | 2165 ± 568 ng∙hr/mL | [8] |

| Apparent Clearance | 15.4 L/h | [11] |

| Central Volume of Distribution | 20.4 L | [11] |

| Terminal Plasma Half-life | ~1-2 hours | [10] |

| Trial | Treatment Group | N | Primary Endpoint | Median Time to Onset of Symptom Relief (hours) | p-value | Reference |

| FAST-1 | This compound 30 mg | - | Time to clinically significant relief of index symptom | - | 0.14 | [12] |

| FAST-2 | This compound 30 mg | - | Time to clinically significant relief of index symptom | 2.5 | <0.001 | [10][12] |

| Tranexamic Acid | - | 12.0 | [10] | |||

| FAST-3 | This compound 30 mg | 43 | Time to 50% or more reduction in symptom severity | 2.0 | <0.001 | [10][12] |

| Placebo | 45 | 19.8 | [10] |

| Adverse Reaction | This compound 30 mg (n=77) | Placebo (n=75) | Reference |

| Injection Site Reactions | >1% and higher than placebo | - | [3] |

| Pyrexia (Fever) | >1% and higher than placebo | - | [3] |

| Transaminase Increased | >1% and higher than placebo | - | [3] |

| Dizziness | >1% and higher than placebo | - | [3] |

| Rash | Reported in open-label extension | - | [3] |

| Nausea | Reported in open-label extension | - | [3] |

| Headache | Reported in open-label extension | - | [3] |

Experimental Protocols

Bradykinin B2 Receptor Binding Assay (Radioligand Filtration Method)

This assay is designed to determine the binding affinity of compounds, such as this compound, to the bradykinin B2 receptor.

Materials:

-

Cell Membranes: CHO-K1 cells transfected with the human Bradykinin B2 receptor.

-

Radioligand: [3H]Bradykinin.

-

Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.5% BSA.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4 (ice-cold).

-

Unlabeled Ligand (for non-specific binding): Bradykinin.

-

Test Compound: this compound or other antagonists at various concentrations.

-

Filtration Plate: 96-well Unifilter GF/C.

-

Scintillation Counter.

Procedure:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound and the unlabeled ligand in the assay buffer.

-

Assay Setup (in a 96-deep well plate on ice):

-

Total Binding: Add 25 µL of assay buffer, 25 µL of radioligand, and 500 µL of diluted cell membranes.

-

Non-specific Binding: Add 25 µL of unlabeled bradykinin (e.g., 600 nM final concentration), 25 µL of radioligand, and 500 µL of diluted cell membranes.

-

Competition Binding: Add 25 µL of the test compound at increasing concentrations, 25 µL of radioligand, and 500 µL of diluted cell membranes.

-

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

Filtration: Rapidly filter the contents of the wells through the pre-soaked filtration plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (counts per minute, cpm) using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be used to calculate the Ki (inhibitory constant).

Plasma Kallikrein Activity Assay (Chromogenic Substrate Method)

This assay measures the enzymatic activity of plasma kallikrein, which is elevated during HAE attacks.

Materials:

-

Plasma Sample: Citrated human plasma.

-

Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302).

-

Assay Buffer: Tris buffer (pH 7.5 at 37°C).

-

Activating Agent (for prekallikrein measurement): Dextran sulfate.

-

Stopping Reagent: 20% Acetic Acid.

-

Microplate Reader.

Procedure:

-

Sample Preparation: Collect blood in sodium citrate tubes and centrifuge to obtain plasma. To avoid cold activation of prekallrein, keep the plasma at 15-25°C or freeze immediately.[13]

-

Prekallikrein Activation (if measuring total potential activity): Incubate plasma with dextran sulfate at 0°C for a specified time (e.g., 15 minutes) to convert prekallikrein to kallikrein.[14]

-

Assay Reaction:

-

Pipette diluted plasma sample into a microplate well.

-

Pre-incubate the plate at 37°C for 3-4 minutes.

-

Add the pre-warmed chromogenic substrate to initiate the reaction.

-

Incubate at 37°C for a fixed time (e.g., 10 minutes).

-

-

Stopping the Reaction: Add the stopping reagent (acetic acid) to each well.

-

Measurement: Read the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader.

-

Blank Correction: Prepare plasma blanks by adding the reagents in reverse order without incubation and subtract the blank absorbance from the sample absorbance.

-

Calculation: The kallikrein-like activity is proportional to the rate of pNA release and can be calculated based on a standard curve or by using a molar extinction coefficient for pNA.

Vascular Permeability Assay (Miles Assay in Mice)

This in vivo assay quantifies vascular leakage in response to permeability-inducing agents.

Materials:

-

Animal Model: C57BL/6 mice or a relevant HAE mouse model (e.g., C1-INH deficient mice).[15][16]

-

Permeability-inducing Agent: Bradykinin, or other inflammatory mediators.

-

Test Compound: this compound or other antagonists.

-

Evans Blue Dye: 1% solution in sterile PBS.

-

Vehicle Control: Sterile saline or PBS.

-

Extraction Solvent: Formamide.

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Anesthetize the mice and shave the dorsal skin. If testing an antagonist, administer the test compound (e.g., this compound) prior to the permeability-inducing agent.

-

Dye Injection: Inject Evans blue dye intravenously via the tail vein.[17] The dye binds to serum albumin.

-

Induction of Permeability: After a short circulation time (e.g., 10-30 minutes), perform intradermal injections of the permeability-inducing agent at multiple sites on one flank of the mouse, and the vehicle control on the opposing flank.[17]

-

Extravasation: Allow a set amount of time (e.g., 30-60 minutes) for the dye-albumin complex to extravasate into the interstitial space at the injection sites.

-

Tissue Collection: Euthanize the mouse and excise the skin at the injection sites.

-

Dye Extraction: Incubate the excised skin samples in formamide at a controlled temperature (e.g., 55-60°C) for 24-48 hours to extract the Evans blue dye.

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength of approximately 620 nm using a spectrophotometer.

-

Data Analysis: The amount of extravasated dye is proportional to the vascular permeability. Results are typically expressed as the amount of dye per gram of tissue or as a ratio of the permeability induced by the test agent to that of the vehicle control.

Visualizations of Key Pathways and Workflows

Caption: Pathophysiology of HAE and the mechanism of action of this compound.

Caption: Downstream signaling of the Bradykinin B2 Receptor.

Caption: Experimental workflow for investigating this compound in HAE.

Conclusion

The pathophysiology of Hereditary Angioedema is a well-defined cascade culminating in the overproduction of bradykinin and subsequent activation of the bradykinin B2 receptor. This understanding has paved the way for the development of targeted therapies like this compound. As a selective bradykinin B2 receptor antagonist, this compound offers a rational and effective approach to the treatment of acute HAE attacks by directly inhibiting the final mediator of angioedema. The data from clinical trials robustly support its efficacy and safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of HAE pathophysiology and the development of novel therapeutics targeting the kallikrein-kinin system.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Safety Profile - this compound Injection from Fresenius Kabi [icatibantinjection.com]

- 4. researchgate.net [researchgate.net]

- 5. abbexa.com [abbexa.com]

- 6. coachrom.com [coachrom.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 10. assets.hpra.ie [assets.hpra.ie]

- 11. Population Pharmacokinetics and Exposure-Response Analyses to Guide Dosing of this compound in Pediatric Patients With Hereditary Angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound for the treatment of hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 14. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Increased vascular permeability in C1 inhibitor–deficient mice mediated by the bradykinin type 2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increased vascular permeability in C1 inhibitor-deficient mice mediated by the bradykinin type 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PMC [pmc.ncbi.nlm.nih.gov]

Icatibant: A Technical Guide to its Role in Inflammatory and Vascular Leakage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, plays a crucial role in mediating inflammatory responses and increasing vascular permeability.[3] By blocking the B2 receptor, this compound effectively counteracts these effects, making it a valuable tool for studying a range of inflammatory and vascular leakage conditions.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in key experimental models, and detailed protocols for its use in research settings.

Mechanism of Action

This compound's therapeutic and research applications stem from its high affinity and specificity for the bradykinin B2 receptor.[5] In conditions characterized by excessive bradykinin production, such as hereditary angioedema (HAE), this compound competitively inhibits the binding of bradykinin to its receptor, thereby preventing the downstream signaling cascade that leads to vasodilation, increased vascular permeability, and the clinical manifestations of swelling and inflammation.[2][5]

Signaling Pathway of Bradykinin B2 Receptor Activation and this compound Inhibition

The binding of bradykinin to its G protein-coupled B2 receptor initiates a signaling cascade that results in increased vascular permeability. This compound acts as a competitive antagonist at this receptor, preventing the initiation of this cascade.

Caption: Bradykinin B2 receptor signaling cascade and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The efficacy of this compound has been extensively studied in clinical trials for Hereditary Angioedema (HAE) and in various preclinical models of inflammation and vascular leakage.

Clinical Efficacy in Hereditary Angioedema (HAE) Attacks

| Outcome Measure | This compound (30 mg SC) | Placebo/Comparator | Study | Citation |

| Median Time to Onset of Symptom Relief | 2.0 hours | 19.8 hours (Placebo) | FAST-3 | [6][7] |

| 1.9 - 2.1 hours | N/A | Multiple Attacks (FAST-3 OLE) | [8] | |

| Median Time to Almost Complete Symptom Relief | 8.0 hours | 36.0 hours (Placebo) | FAST-3 | [1] |

| 3.5 - 19.7 hours | N/A | Multiple Attacks (FAST-3 OLE) | [8] | |

| Median Time to Symptom Resolution (Real-World) | 3.5 hours (HCP-administered) | 8.0 hours (FAST-3 HCP-administered) | IOS vs FAST-3 | [9] |

| 4.4 hours (Self/HCP-administered) | N/A | IOS | [9] | |

| Median Attack Duration (Real-World) | 7.3 hours (HCP-administered) | 16.9 hours (FAST-3 HCP-administered) | IOS vs FAST-3 | [9] |

| 7.8 hours (Self/HCP-administered) | N/A | IOS | [9] |

Preclinical Efficacy in Animal Models

| Animal Model | Condition | This compound Dose | Key Finding | Citation |

| Porcine | Neisseria meningitidis-induced sepsis | Pretreatment | Completely blocked bradykinin-induced hypotension but had no beneficial effect on edema, shock, or inflammation. | [9] |

| Ovine | 40% TBSA third-degree burn | 4 µg/kg/h and 20 µg/kg/h | Significantly reduced microvascular fluid and total protein leak. | [10][11] |

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol is adapted from studies characterizing the binding affinity of ligands to the bradykinin B2 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

Materials:

-

Membrane preparations from cells expressing the human bradykinin B2 receptor.

-

Radioligand: [3H]-Bradykinin.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of varying concentrations of this compound (or vehicle for total binding), and 50 µL of [3H]-Bradykinin.

-

Incubation: Add 100 µL of the membrane preparation to each well. Incubate for 60 minutes at 25°C.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-Bradykinin (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo: Miles Assay for Vascular Permeability

This protocol is a standard method for quantifying vascular leakage in response to inflammatory mediators.

Objective: To assess the effect of this compound on bradykinin-induced vascular permeability.

Materials:

-

Mice (e.g., C57BL/6).

-

This compound.

-

Bradykinin.

-

Evans Blue dye (1% in saline).

-

Saline.

-

Formamide.

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Anesthetize the mice and inject Evans Blue dye intravenously via the tail vein.

-

Treatment: After 30 minutes, administer this compound or vehicle (saline) subcutaneously.

-

Challenge: 15 minutes after treatment, inject bradykinin intradermally into the dorsal skin. Inject saline as a control in a contralateral site.

-

Dye Extravasation: After 30 minutes, euthanize the mice and excise the skin at the injection sites.

-

Dye Extraction: Incubate the skin samples in formamide at 60°C for 24 hours to extract the Evans Blue dye.

-

Quantification: Measure the absorbance of the formamide extracts at 620 nm using a spectrophotometer.

-

Data Analysis: Quantify the amount of extravasated dye and compare the results between the this compound-treated and vehicle-treated groups.

Experimental Workflows

In Vitro Pharmacology Workflow

This workflow outlines the typical steps for characterizing a compound like this compound in vitro.

Caption: A typical workflow for in vitro pharmacological characterization.

In Vivo Animal Study Workflow

This workflow illustrates the general procedure for an in vivo study investigating the efficacy of this compound.

Caption: A generalized workflow for an in vivo animal study.

Conclusion

This compound is a powerful and specific tool for investigating the role of the bradykinin B2 receptor in a variety of physiological and pathological processes involving inflammation and vascular leakage. Its well-characterized mechanism of action and proven efficacy in both clinical and preclinical settings make it an invaluable asset for researchers and drug development professionals. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of these complex conditions.

References

- 1. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 3. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Workflow Automation for Faster In Vivo Research [modernvivo.com]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Design: 5 Strategies to Improve Research Outcomes [modernvivo.com]

An In-depth Technical Guide to the Molecular Interactions of Icatibant with the Human Kinin B₂ Receptor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Icatibant is a potent and selective competitive antagonist of the human bradykinin B₂ receptor (B₂R), a G-protein coupled receptor (GPCR) integral to the pathophysiology of hereditary angioedema (HAE).[1][2] As a synthetic decapeptide, this compound is structurally analogous to endogenous bradykinin but incorporates five non-proteinogenic amino acids, conferring resistance to degradation by key enzymes.[1][3] This guide provides a detailed examination of the molecular interactions between this compound and the human B₂R, presenting quantitative binding and functional data, outlining key experimental methodologies, and visualizing the associated signaling pathways. By competitively inhibiting bradykinin from binding to the B₂R, this compound effectively blocks the signaling cascade that leads to vasodilation, increased vascular permeability, and the subsequent edema characteristic of HAE attacks.[4][5]

Introduction: The Kallikrein-Kinin System and the B₂ Receptor

Hereditary angioedema is a genetic disorder often caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[5] This deficiency leads to dysregulation of the kallikrein-kinin system, resulting in the overproduction of bradykinin, a potent vasodilator peptide.[4][5] Bradykinin exerts its physiological and pathological effects primarily through the activation of the B₂ receptor, a constitutively expressed GPCR found on endothelial cells.[5][6] The binding of bradykinin to the B₂R initiates a signaling cascade responsible for the classic symptoms of inflammation and angioedema: localized swelling, pain, and erythema.[2][4] this compound was developed as a targeted therapy to specifically block this interaction at the receptor level.[1]

This compound: A Structurally Optimized B₂ Receptor Antagonist

This compound is a synthetic decapeptide (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg) designed to mimic bradykinin while possessing antagonistic properties.[7] Its structure includes five non-proteinogenic amino acids, which makes it resistant to degradation by bradykinin-cleaving enzymes like angiotensin-converting enzyme (ACE) and aminopeptidase P.[1][2] This structural stability ensures a longer duration of action at the receptor site compared to the native ligand. This compound functions as a selective, competitive antagonist, binding to the B₂R with an affinity comparable to that of bradykinin itself.[4][7]

Molecular Mechanism and Signaling Pathway

The human kinin B₂ receptor is coupled to the Gq/11 family of G-proteins. Upon activation by bradykinin, the receptor stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to increased vascular permeability, vasodilation, and plasma extravasation.

This compound physically occupies the B₂R binding pocket, preventing bradykinin from docking and activating the receptor. This competitive inhibition halts the initiation of the Gq/11 signaling cascade, thereby mitigating the downstream physiological effects that precipitate an HAE attack.[5][7]

Quantitative Analysis of this compound-B₂ Receptor Interaction

The interaction between this compound and the human B₂R has been quantified through various in vitro assays. These studies provide precise measurements of its binding affinity and functional antagonism.

Binding Affinity

Binding affinity is typically determined using radioligand competition assays, where this compound competes with a radiolabeled ligand (e.g., [³H]bradykinin) for binding to the B₂R. The results are expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Parameter | Value (nM) | Assay System | Reference |

| Kᵢ | 0.60 | Recombinant human B₂R in CHO cells | [8] |

| Kᵢ | 0.41 | Human cloned B₂R in COS-7 cells | [9] |

| IC₅₀ | 1.21 | Recombinant human B₂R in CHO cells | [8] |

| IC₅₀ | 1 - 10 | Various in vitro binding studies | [10] |

Table 1: Binding Affinity of this compound for the Human Kinin B₂ Receptor.

Functional Antagonism

Functional assays measure the ability of this compound to inhibit the physiological response induced by bradykinin. Common methods include calcium mobilization assays in cells expressing the B₂R and tissue contraction assays. The antagonist potency is often expressed as the equilibrium dissociation constant (Kₑ) or the pA₂ value.

| Parameter | Value (nM) | Assay System | Reference |

| Kₑ | 2.81 | Calcium mobilization in CHO cells | [8] |

| pA₂ | 8.06 (Kₑ ≈ 8.71 nM) | Human isolated umbilical vein contraction | [8] |

Table 2: Functional Antagonism of this compound at the Human Kinin B₂ Receptor.

Pharmacokinetic Profile

The clinical efficacy of this compound is supported by a favorable pharmacokinetic profile following subcutaneous administration.

| Parameter | Value | Reference |

| Dose | 30 mg (subcutaneous) | [4][11] |

| Absolute Bioavailability | ~97% | [4][11] |

| Time to Cₘₐₓ (Tₘₐₓ) | ~0.75 hours | [11] |

| Peak Plasma Conc. (Cₘₐₓ) | 974 ± 280 ng/mL | [4][11] |

| Elimination Half-life (t₁/₂) | 1.4 ± 0.4 hours | [4][11] |

| Volume of Distribution (Vss) | 29.0 ± 8.7 L | [11] |

| Metabolism | Proteolytic degradation to inactive metabolites | [3][4] |

Table 3: Pharmacokinetic Properties of this compound (30 mg, Subcutaneous).

Key Experimental Protocols

The quantitative data presented above are derived from specific, reproducible experimental methodologies. Below are outlines of the core protocols used to characterize the molecular interactions of this compound.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from CHO cells stably expressing the recombinant human B₂ receptor.

-

Incubation: The cell membranes are incubated with a fixed concentration of [³H]bradykinin (e.g., 0.3 nM) and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound [³H]bradykinin, is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[8]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Methodology:

-

Cell Culture: CHO cells stably expressing the human B₂R are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 5 minutes).

-

Agonist Stimulation: Bradykinin is added at a concentration known to elicit a submaximal response (e.g., EC₈₀).

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration, is measured in real-time using a fluorometric imaging plate reader.

-

Data Analysis: The inhibitory effect of this compound at each concentration is calculated relative to the control response (bradykinin alone). An inhibition curve is plotted to determine the IC₅₀, which can be used to calculate the Kₑ value.[8]

Selectivity Profile

This compound exhibits high selectivity for the B₂ receptor. Its affinity for the bradykinin B₁ receptor is approximately 100-fold lower.[2][9] No significant binding to other receptors has been reported at therapeutic concentrations.[2] However, at micromolar concentrations, which may be achieved at the site of injection, this compound has been shown to act as an inhibitor of aminopeptidase N.[3][12] This off-target effect could potentially alter the metabolism of other regulatory peptides.[12]

Conclusion

This compound's therapeutic efficacy in hereditary angioedema is rooted in its well-defined molecular interaction with the human kinin B₂ receptor. As a high-affinity, selective, and competitive antagonist, it directly counteracts the effects of excess bradykinin, the key mediator of HAE symptoms. Its synthetic design confers metabolic stability, ensuring effective receptor blockade. The quantitative data from binding and functional assays, supported by robust experimental protocols, provide a clear and comprehensive understanding of its mechanism of action, underpinning its role as a critical agent in the management of acute HAE attacks.

References

- 1. This compound , the bradykinin B2 receptor antagonist with target to the interconnected kinin systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evidence-based review of the potential role of this compound in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function of this compound in hereditary angioedema - Creative Peptides [creative-peptides.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound Acetate? [synapse.patsnap.com]

- 6. This compound, a New Bradykinin-Receptor Antagonist, in Hereditary Angioedema - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C59H89N19O13S | CID 6918173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. In Vitro Pharmacological Profile of a New Small Molecule Bradykinin B2 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. drugs.com [drugs.com]

- 12. The bradykinin B2 receptor antagonist this compound (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Icatibant: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective competitive antagonist of the bradykinin B2 receptor (B2R). It is primarily indicated for the symptomatic treatment of acute attacks of hereditary angioedema (HAE). While its on-target activity at the B2R is well-characterized, a comprehensive understanding of its potential off-target effects is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known off-target interactions of this compound identified in preliminary research studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

On-Target Activity

This compound's therapeutic effect is mediated by its high-affinity binding to the bradykinin B2 receptor, preventing the binding of bradykinin and subsequent activation of inflammatory pathways.

| Target | This compound Affinity/Potency | Assay Type | Reference |

| Bradykinin B2 Receptor | IC50: 1.07 nM | Radioligand binding assay | [1] |

| Bradykinin B2 Receptor | Ki: 0.798 nM | Radioligand binding assay | [1] |

Off-Target Interactions

Preliminary research has identified two notable off-target interactions of this compound: inhibition of Aminopeptidase N (ANPEP) and agonist activity at the Mas-related G protein-coupled receptor X2 (MRGPRX2). A broader off-target screening profile against a comprehensive panel of other receptors, ion channels, and enzymes is not publicly available.

Aminopeptidase N (ANPEP) Inhibition

This compound has been shown to competitively inhibit Aminopeptidase N, a zinc-dependent metalloprotease involved in the cleavage of peptides.[2]

| Off-Target | This compound Affinity/Potency | Assay Type | Reference |

| Aminopeptidase N (ANPEP) | Ki: 9.1 µM | Enzymatic hydrolysis assay | [2] |

Mas-related G protein-coupled receptor X2 (MRGPRX2) Agonism

This compound acts as a G protein-biased or balanced agonist at MRGPRX2, a receptor expressed on mast cells that is implicated in pseudo-allergic drug reactions.[3][4] This interaction is thought to be responsible for the common injection-site reactions observed with this compound administration.

| Off-Target | This compound Activity | Key Findings | Reference |

| MRGPRX2 | G protein-biased/balanced agonist | Induces mast cell degranulation | [3][4] |

Experimental Protocols

Bradykinin B2 Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the human Bradykinin B2 receptor.

Methodology:

-

Cell Line: A-431 cells (human epidermoid carcinoma), which endogenously express the Bradykinin B2 receptor, were utilized.[1]

-

Radioligand: [3H]bradykinin (1.2 nM) was used as the radiolabeled ligand.[1]

-

Assay Conditions: The assay was performed in a competitive binding format. A-431 cell membranes were incubated with a fixed concentration of [3H]bradykinin and varying concentrations of this compound.

-

Detection: The amount of bound radioactivity was measured using a scintillation counter.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the specific binding of [3H]bradykinin (IC50) was calculated. The inhibition constant (Ki) was then determined using the Cheng-Prusoff equation.[1]

Aminopeptidase N (ANPEP) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on ANPEP activity.

Methodology:

-

Enzyme Source: Recombinant human Aminopeptidase N was used.[2]

-

Substrate: L-Ala-p-nitroanilide was used as the chromogenic substrate.[2]

-

Assay Principle: The assay measures the hydrolysis of L-Ala-p-nitroanilide by ANPEP, which results in the release of p-nitroaniline, a yellow-colored product.

-

Procedure: The enzyme was incubated with the substrate in the presence of varying concentrations of this compound.

-

Detection: The rate of p-nitroaniline formation was monitored spectrophotometrically.

-

Data Analysis: The inhibition constant (Ki) for competitive inhibition was determined by analyzing the effect of different this compound concentrations on the enzyme kinetics.[2]

MRGPRX2 Mast Cell Degranulation Assay

Objective: To evaluate the agonist activity of this compound at the MRGPRX2 receptor by measuring mast cell degranulation.

Methodology:

-

Cell Lines: Human mast cell lines, such as LAD2 (Laboratory of Allergic Diseases 2), or isolated primary human skin mast cells were used.[3][5]

-

Stimulation: Cells were stimulated with varying concentrations of this compound.[3][5]

-

Degranulation Marker: The release of β-hexosaminidase, an enzyme contained within mast cell granules, was measured as an indicator of degranulation.[3][5]

-

Detection: The enzymatic activity of released β-hexosaminidase was quantified using a colorimetric substrate.

-

Data Analysis: The percentage of β-hexosaminidase release relative to a positive control (e.g., a known mast cell degranulating agent) was calculated to determine the concentration-response relationship for this compound.

Signaling Pathways and Experimental Workflows

Conclusion

This technical guide summarizes the current understanding of this compound's off-target effects based on preliminary research. The identified interactions with Aminopeptidase N and the Mas-related G protein-coupled receptor X2 provide valuable insights into the broader pharmacological profile of this compound. Further comprehensive off-target screening studies are warranted to fully elucidate the selectivity of this compound and to identify any other potential off-target interactions that may have clinical relevance. The provided experimental protocols and pathway diagrams serve as a resource for researchers investigating the pharmacology of this compound and other bradykinin B2 receptor antagonists.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The bradykinin B2 receptor antagonist this compound (Hoe 140) blocks aminopeptidase N at micromolar concentrations: off-target alterations of signaling mediated by the bradykinin B1 and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Acts as a Balanced Ligand of MRGPRX2 in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Icatibant Subcutaneous Injection for Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icatibant is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1] Bradykinin, a potent vasodilator, is a key mediator in inflammatory processes, contributing to increased vascular permeability, edema, and pain.[2][3] By blocking the bradykinin B2 receptor, this compound effectively mitigates these effects.[2] These application notes provide detailed protocols for the subcutaneous administration of this compound in various animal models to study its efficacy in inflammatory and pain-related conditions.

Mechanism of Action

This compound competitively binds to the bradykinin B2 receptor, preventing the binding of bradykinin and subsequent downstream signaling.[2] This action inhibits the classic signs of inflammation, such as swelling, and reduces pain signaling.

Caption: Bradykinin B2 receptor signaling pathway and the inhibitory action of this compound.

Data Presentation

Pharmacokinetic Parameters of this compound (Subcutaneous Administration)

| Species | Dose | Cmax (ng/mL) | Tmax (hours) | Bioavailability (%) | Elimination Half-life (hours) |

| Human | 30 mg | 974 ± 280[4] | ~0.75[4] | ~97[1] | 1.4 ± 0.4[1] |

| Human | 90 mg | 2719 ± 666[5] | <1[5] | ~97[1] | 2.0 ± 0.57[5] |

Preclinical Toxicology Doses of this compound (Subcutaneous Administration)

| Species | Dosage | Study Type | Observations |

| Mouse (CD1) | Up to 15 mg/kg/day (twice per week) | 2-year carcinogenicity | No evidence of tumorigenicity.[1] |

| Rat (Wistar) | Up to 6 mg/kg/day | 2-year carcinogenicity | No evidence of tumorigenicity.[1] |

| Rat | 10 mg/kg/day | Fertility and reproductive performance | No effects on fertility.[1] |

| Rabbit | 0.025 times the MRHD* and higher | Reproduction | Premature birth and abortion observed.[6] |

| Rabbit | 13 times the MRHD* | Reproduction | Decreased embryofetal survival.[6] |

*MRHD: Maximum Recommended Human Dose

Experimental Protocols

General Preparation of this compound for Injection

-

Reconstitution : this compound is typically supplied as a solution for injection in a pre-filled syringe (10 mg/mL).[4]

-

Dilution : For animal studies requiring different concentrations, dilute the stock solution with sterile saline (0.9% sodium chloride) under aseptic conditions.

-

Storage : Store the stock solution and any dilutions at 2-8°C and protect from light. Do not freeze.[4]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory effects of this compound on acute inflammation.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound solution

-

1% (w/v) carrageenan solution in sterile saline

-

Parenteral administration supplies (syringes, needles)

-

Plethysmometer or calipers

Experimental Workflow:

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Procedure:

-

Animal Acclimatization : Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Grouping : Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like indomethacin).

-

Baseline Measurement : Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.

-

This compound Administration : Administer this compound subcutaneously in the dorsal region. A study has used an intraplantar dose of 32.5 nmol/paw in rats.[7] For subcutaneous administration, a dose range of 0.1 to 1 mg/kg can be explored. The injection volume should be kept low, typically 1-5 mL/kg.

-

Induction of Edema : 30 to 60 minutes after this compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

-

Paw Volume Measurement : Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) after the carrageenan injection.

-

Data Analysis : Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Acetic Acid-Induced Writhing in Mice

This model is used to evaluate the analgesic effects of this compound on visceral pain.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound solution

-

0.6% (v/v) acetic acid solution in sterile saline

-

Parenteral administration supplies (syringes, needles)

-

Observation chambers

Experimental Workflow:

Caption: Experimental workflow for the acetic acid-induced writhing test.

Procedure:

-

Animal Acclimatization : Acclimate mice to the housing conditions for at least one week.

-

Grouping : Randomly assign animals to different treatment groups (e.g., vehicle control, this compound dose range, positive control like acetylsalicylic acid).

-

This compound Administration : Administer this compound subcutaneously in the dorsal region 30 minutes before the induction of writhing. A dose range of 0.1 to 1 mg/kg can be investigated. The injection volume should be approximately 10 mL/kg.

-

Induction of Writhing : Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally.

-

Observation : Immediately after the acetic acid injection, place the mice individually in observation chambers and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the injection.

-

Data Analysis : Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Conclusion

This compound serves as a valuable tool for investigating the role of the bradykinin B2 receptor in various pathological processes in animal models. The protocols outlined in these application notes provide a framework for studying its anti-inflammatory and analgesic properties. Researchers should optimize dosages and time points based on the specific animal model and experimental objectives. Careful adherence to ethical guidelines for animal research is paramount.

References

- 1. researchgate.net [researchgate.net]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. This compound, an inhibitor of bradykinin receptor 2, for hereditary angioedema attacks: prospective experimental single-cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Experimental Allergen Immunotherapy: Subcutaneous and Sublingual Desensitization in Mouse Models of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Studies of Icatibant

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing, administration, and experimental protocols for the preclinical evaluation of Icatibant, a selective bradykinin B2 receptor antagonist. The information is compiled from various non-clinical safety and pharmacology studies to guide researchers in designing robust experimental plans.

Mechanism of Action

This compound (also known as HOE-140) is a synthetic decapeptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][2] Bradykinin, a potent vasodilator, is the key mediator in inflammatory processes and the symptoms of hereditary angioedema (HAE).[3][4] By blocking the B2 receptor, this compound prevents bradykinin from exerting its effects, such as increased vascular permeability, vasodilation, and pain.[3]

Signaling Pathway Diagram

The following diagram illustrates the bradykinin signaling pathway and the mechanism of action for this compound.

Caption: this compound competitively antagonizes the Bradykinin B2 receptor.

Dosing and Administration in Preclinical Models

This compound has been evaluated in various animal models, primarily through subcutaneous (SC) and intravenous (IV) administration. Dosing regimens vary significantly depending on the species and the type of study.

Table 1: Dosing in Efficacy and Pharmacology Models

| Animal Model | Species | Route | Dose Range | Purpose | Reference(s) |

| Bradykinin-Induced Hypotension | Rat | IV / IA | 20 nmol/kg (SC), 30 µ g/rat (IA) | To assess B2 receptor antagonism and inhibition of bradykinin-induced blood pressure decrease. | [1][5][6] |

| Carrageenan-Induced Paw Edema | Rat | IV | 0.1 - 1.0 mg/kg | To evaluate anti-inflammatory effects. | [5] |

| Bradykinin-Induced Bronchoconstriction | Guinea Pig | IV / SC | Not specified | To assess potency and duration of action on airway smooth muscle. | [5] |

| Hemorrhagic Shock | Mouse | IV | Single bolus (dose not specified) | To study the hemodynamic effect of B2 receptor blockade. | [7] |

Table 2: Dosing in Toxicology and Safety Studies

| Study Type | Species | Route | Dose Range | Study Duration | Key Findings | Reference(s) |

| Repeated-Dose Toxicity | Rat | SC | 3, 10 mg/kg/day | Up to 6 months | Effects on reproductive organs, adrenal gland hypertrophy. | [3][8] |

| Repeated-Dose Toxicity | Dog | SC | 3 mg/kg (daily or twice weekly) | Up to 9 months | Effects on reproductive organs (daily dosing). No effect on testosterone/sperm with twice-weekly dosing. | [3][9] |

| Juvenile Toxicity | Rat | SC | 3, 25 mg/kg/day | 7 weeks | Atrophy of testes and epididymides. 25 mg/kg/day was the maximally tolerated dose. | [8] |

| Male Fertility | Mouse | IV | Up to 81 mg/kg/day | Not specified | No effect on fertility or reproductive performance. | [2][9] |

| Male Fertility | Rat | SC | Up to 10 mg/kg/day | Not specified | No effect on fertility or reproductive performance. | [3][9] |

| Embryo-fetal Development | Rabbit | SC | ≥0.025x MRHD* | Period of organogenesis | Premature birth and abortion; decreased embryofetal survival at higher doses. | [3][9] |

| Pre- and Post-natal Development | Rat | SC | 1, 3, 10 mg/kg/day | Gestation Day 6 to Post-partum Day 20 | Delayed parturition and increased dam/pup mortality at higher doses. | [3][9] |

| Carcinogenicity | Mouse | SC | Up to 15 mg/kg/day (twice weekly) | 2 years | No evidence of tumorigenicity. | [3] |

| Carcinogenicity | Rat | SC | Up to 6 mg/kg/day (daily) | 2 years | No evidence of tumorigenicity. | [3] |

*MRHD: Maximum Recommended Human Dose

Experimental Protocols

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing acute inflammation to evaluate the efficacy of this compound.[5] The model is widely used for screening anti-inflammatory drugs.[10][11][12]

Workflow Diagram

Caption: Experimental workflow for the rat paw edema model.

Methodology:

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water and acclimatized for at least one week before the experiment.

-

Groups:

-

Group 1: Vehicle Control (e.g., Saline)

-

Group 2: this compound (e.g., 0.1 mg/kg, IV)

-

Group 3: this compound (e.g., 0.3 mg/kg, IV)

-

Group 4: this compound (e.g., 1.0 mg/kg, IV)

-

Group 5: Positive Control (e.g., Indomethacin, 5 mg/kg, IP)

-

-

Procedure: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading. b. Administer this compound, vehicle, or positive control via the specified route. Intravenous administration is typically done 30-60 minutes before the carrageenan challenge.[10] c. Prepare a 1% (w/v) suspension of lambda carrageenan in sterile 0.9% saline. d. At the designated time post-treatment, induce inflammation by injecting 100 µL of the carrageenan suspension into the subplantar region of the right hind paw.[12] e. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[12]

-

Data Analysis: a. Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume. b. Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100 c. Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol: Bradykinin-Induced Hypotension in Rats

This protocol is designed to assess the direct antagonistic effect of this compound on the physiological response to bradykinin in vivo.[1][6]

Workflow Diagram

Caption: Experimental workflow for the rat hypotension model.

Methodology:

-

Animals: Adult male rats (e.g., Wistar, 250-350 g).

-

Surgical Preparation: a. Anesthetize the rat using an appropriate agent (e.g., thiobutabarbital). b. Surgically expose and cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) via a pressure transducer. c. Cannulate the femoral vein or artery for the administration of substances. d. Allow the animal's blood pressure to stabilize before beginning the experiment.

-

Procedure: a. Begin a continuous intra-arterial (IA) or intravenous (IV) infusion of bradykinin (e.g., 5 µg/kg/minute) to induce a sustained hypotensive response (e.g., a decrease in MAP of ~20 mm Hg).[6] b. Once a stable hypotensive state is achieved, administer a bolus IA injection of this compound (e.g., 30 µg per rat) or vehicle control.[1][6] c. Continuously monitor and record the MAP for a defined period (e.g., 15-30 minutes) following this compound administration to observe the reversal of the bradykinin-induced hypotension.

-

Data Analysis: a. Measure the baseline MAP before bradykinin infusion. b. Measure the MAP during the stable hypotensive phase induced by bradykinin. c. Measure the MAP after the administration of this compound. d. Calculate the change in MAP (ΔMAP) caused by this compound administration relative to the hypotensive state. e. Compare the response in the this compound-treated group to the vehicle control group using statistical tests such as a t-test or ANOVA.

Protocol: Preclinical Pharmacokinetic (PK) Study

This protocol provides a general framework for conducting a single-dose pharmacokinetic study of this compound in rats. Specific parameters should be optimized based on the analytical method sensitivity and study objectives.

Methodology:

-

Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins to facilitate serial blood sampling.

-

Groups:

-

Group 1: this compound (e.g., 1 mg/kg, IV)

-

Group 2: this compound (e.g., 3 mg/kg, SC)

-

-

Procedure: a. Fast animals overnight before dosing but allow free access to water. b. Administer this compound to each animal according to the assigned group and route. For SC administration, the dorsal thoracic region is a common site. c. Collect blood samples (approx. 200 µL) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at specified time points.

-

IV route: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8 hours post-dose.

-

SC route: Pre-dose, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12 hours post-dose. d. Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. e. Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis: a. Develop and validate a sensitive analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in rat plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.

-

Data Analysis: a. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t½)

-

Clearance (CL)

-

Volume of distribution (Vd) b. For the SC group, calculate the absolute bioavailability (F%) by comparing the dose-normalized AUC with that of the IV group: F% = (AUC_SC / AUC_IV) x (Dose_IV / Dose_SC) x 100.

-

References

- 1. ahajournals.org [ahajournals.org]

- 2. icatibantinjection.com [icatibantinjection.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. An evidence-based review of the potential role of this compound in the treatment of acute attacks in hereditary angioedema type I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hoe 140 a new potent and long acting bradykinin-antagonist: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Angiotensin-(1-7) induces bradykinin-mediated hypotensive responses in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Bradykinin Receptor Blockade During Hemorrhagic Shock in Mice Prevents the Worsening Hypotensive Effect of Angiotensin-Converting Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Icatibant in a Mouse Model of Hereditary Angioedema

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body, including the skin, gastrointestinal tract, and upper airways.[1][2] The majority of cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH). This deficiency leads to the dysregulation of several proteolytic cascades, most notably the kallikrein-kinin system, resulting in the overproduction of bradykinin.[3]

Bradykinin is a potent vasodilator that binds to the bradykinin B2 receptor (B2R), a G protein-coupled receptor, on endothelial cells. This interaction increases vascular permeability, leading to the leakage of fluid into the surrounding tissues and causing the characteristic swelling of an HAE attack.[3]

Icatibant is a synthetic peptide that acts as a selective and competitive antagonist of the bradykinin B2 receptor.[1][3][4] By blocking the binding of bradykinin to its receptor, this compound effectively counteracts the increase in vascular permeability, thereby treating the symptoms of an acute HAE attack.[5][6] This document provides detailed protocols for utilizing this compound in a C1 inhibitor-deficient mouse model of HAE, a critical tool for preclinical evaluation of HAE therapeutics.

Bradykinin B2 Receptor Signaling Pathway

The binding of excess bradykinin to its B2 receptor on endothelial cells is the final step leading to angioedema in HAE. This activation triggers a cascade of intracellular events. This compound competitively blocks this initial binding step.

Experimental Mouse Model of Hereditary Angioedema

The most relevant and widely used animal model for HAE is the C1 inhibitor-deficient mouse (C1INH⁻/⁻ or Serping1⁻/⁻).[7][8] These mice, generated by targeted disruption of the Serping1 gene, replicate the underlying genetic defect of human HAE. While they do not typically experience spontaneous swelling attacks like humans, they exhibit a key phenotype of the disease: a baseline increase in vascular permeability.[5][7][8] This heightened permeability can be quantified and is reversible by treatments effective in humans, making this model ideal for preclinical drug evaluation.[7][8]

Experimental Workflow

The following diagram outlines the typical workflow for assessing the efficacy of this compound in the HAE mouse model using a vascular permeability assay.

Protocols

Protocol 1: Vascular Permeability (Miles) Assay

This protocol is adapted from studies demonstrating increased vascular permeability in C1INH-deficient mice and its reversal by a bradykinin B2 receptor antagonist.[7][8]

Objective: To quantify basal vascular permeability in C1INH-deficient mice and assess the effect of this compound treatment.

Materials:

-

C1INH⁻/⁻ mice and wild-type (WT) littermate controls (8-12 weeks old).

-

This compound (or analog, e.g., Hoe140).

-